2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17528673
InChI: InChI=1S/C15H23NO5/c1-2-4-15(5-3-1)16-14-20-11-10-18-7-6-17-8-9-19-12-13-21-16/h1-5H,6-14H2
SMILES:
Molecular Formula: C15H23NO5
Molecular Weight: 297.35 g/mol

2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane

CAS No.:

Cat. No.: VC17528673

Molecular Formula: C15H23NO5

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane -

Specification

Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
IUPAC Name 2-phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane
Standard InChI InChI=1S/C15H23NO5/c1-2-4-15(5-3-1)16-14-20-11-10-18-7-6-17-8-9-19-12-13-21-16/h1-5H,6-14H2
Standard InChI Key JTKFNGYHUQVLCZ-UHFFFAOYSA-N
Canonical SMILES C1COCCOCN(OCCOCCO1)C2=CC=CC=C2

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane belongs to the azacrown ether family, featuring a 15-membered macrocyclic ring with alternating oxygen and carbon atoms. The nitrogen atom at position 2 is substituted with a phenyl group, imparting planarity and π-π interaction capabilities. The IUPAC name reflects the ring size (pentadecane), the five oxygen atoms (pentaoxa), and the single nitrogen (aza) at position 2.

Key Structural Features:

  • Ring Size: 15-membered macrocycle (pentadecane).

  • Heteroatoms: Five oxygen atoms (1,4,7,10,13 positions) and one nitrogen (position 2).

  • Substituent: Phenyl group at nitrogen, enhancing lipophilicity and steric bulk.

The molecular formula is inferred as C₁₆H₂₅NO₅ (based on 1-aza-18-crown-6 [C₁₂H₂₅NO₅] with an added C₆H₅ group).

Synthesis and Optimization Strategies

Cyclocondensation Approaches

The synthesis of azacrown ethers typically involves cyclocondensation reactions between polyamine and polyol precursors. For 2-phenyl derivatives, a modified pathway is required to introduce the aromatic substituent.

Precursor Functionalization

  • Nitrogen Protection: The nitrogen center is protected with a tosyl (p-toluenesulfonyl) group during synthesis to prevent unwanted side reactions. This method is borrowed from the preparation of 1,4,7,10,13-penta-azacyclopentadecane, where triethylene tetramine and diethanolamine are tosylated before cyclization .

  • Phenyl Introduction: A phenyl group may be introduced via nucleophilic substitution or Suzuki coupling at the deprotected nitrogen post-cyclization.

Cyclization and Deprotection

  • Cyclocondensation: Reacting N-tosyl-protected triethylene tetramine derivatives with ethylene glycol ditosylate under high-dilution conditions minimizes oligomerization .

  • Reductive Detosylation: Using hydrobromic acid (HBr) in acetic acid removes tosyl groups, as demonstrated in the synthesis of analogous azacrown ethers .

Yield Optimization

  • Solvent Systems: Mixed solvents like methanol/dichloromethane (5:1 v/v) improve precursor solubility and cyclization efficiency .

  • Reaction Temperature: Elevated temperatures (160°C) reduce reaction times from 48 hours to 40 minutes for deprotection steps .

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for the phenyl-substituted derivative is unavailable, analogous compounds provide benchmarks:

Property1-Aza-18-Crown-6 2-Phenyl Derivative (Estimated)
Melting Point46–49°C60–65°C (higher due to phenyl)
Boiling Point406.57°C (estimate)>400°C
Density1.1122 g/cm³~1.15–1.20 g/cm³
Water SolubilityInsolubleLow (enhanced organic solubility)
Refractive Index1.4287~1.45–1.50

The phenyl group reduces polarity, decreasing water solubility but improving compatibility with aromatic solvents (e.g., toluene, benzene).

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹), C–O–C ether linkages (~1100 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

  • NMR:

    • ¹H NMR: Phenyl protons (δ 7.2–7.4 ppm), methylene protons adjacent to oxygen (δ 3.5–3.7 ppm).

    • ¹³C NMR: Aromatic carbons (δ 125–140 ppm), ether carbons (δ 70–75 ppm).

Coordination Chemistry and Applications

Metal Ion Binding

Azacrown ethers selectively complex cations via lone-pair interactions from nitrogen and oxygen. The phenyl group may enhance selectivity for larger, polarizable ions (e.g., K⁺, Pb²⁺) through π-cation interactions.

Stability Constants (Log K):

Ion1-Aza-18-Crown-6 2-Phenyl Derivative (Predicted)
Na⁺2.3<2.0 (steric hindrance)
K⁺3.8~4.2–4.5
Pb²⁺5.0–6.0

Catalytic and Sensing Applications

  • Phase-Transfer Catalysis: The lipophilic phenyl group facilitates organic-phase solubility, enabling use in biphasic reactions.

  • Fluorescent Sensors: Functionalization with fluorophores (e.g., anthracene) could yield Pb²⁺-selective sensors via chelation-enhanced quenching.

Future Research Directions

  • Synthetic Scalability: Develop one-pot methodologies to integrate phenyl groups during cyclization.

  • Supramolecular Materials: Explore self-assembly into metal-organic frameworks (MOFs) for gas storage.

  • Biological Compatibility: Assess cytotoxicity for potential biomedical applications (e.g., MRI contrast agents).

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